molecular formula C15H14O3 B3080469 Methyl 4-(hydroxy(phenyl)methyl)benzoate CAS No. 108475-89-4

Methyl 4-(hydroxy(phenyl)methyl)benzoate

Cat. No.: B3080469
CAS No.: 108475-89-4
M. Wt: 242.27 g/mol
InChI Key: ZNBIZPXNJOMSFQ-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxy(phenyl)methyl)benzoate is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a hydroxy group and a phenylmethyl group attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Methyl 4-(hydroxy(phenyl)methyl)benzoate, also known as Methyl paraben or NIPAGIN , primarily targets microorganisms . It is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It has a phenol hydroxyl structure, which gives it stronger antibacterial properties compared to benzoic acid and sorbic acid .

Mode of Action

The compound works by disrupting the cell membranes of microorganisms , causing the proteins within the cell to denature . It can also inhibit the activity of the respiratory enzyme system and electron transfer enzyme system of microbial cells .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of microbial cells, leading to their death .

Result of Action

The primary result of the action of this compound is the inhibition of microbial growth , thereby preventing spoilage and extending the shelf life of products . In the presence of sunlight, it has been found to have cytotoxic effects on keratinocytes, mediating DNA damage and modulating esterase metabolism, which results in skin damage and favors cancer progression .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity is related to the pH of the solution, with its activity decreasing as the pH increases . It can also be bound by certain high molecular compounds such as methyl cellulose and gelatin protein, which can cause it to lose its preservative activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxy(phenyl)methyl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(hydroxy(phenyl)methyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxy(phenyl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(hydroxy(phenyl)methyl)benzoate has a wide range of applications in scientific research:

Properties

IUPAC Name

methyl 4-[hydroxy(phenyl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBIZPXNJOMSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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